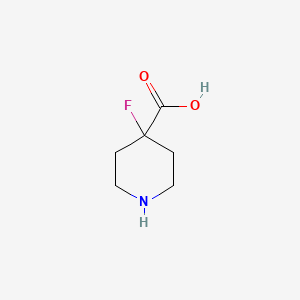

4-Fluoropiperidine-4-carboxylic acid

Descripción general

Descripción

4-Fluoropiperidine-4-carboxylic acid: is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of a fluorine atom into the piperidine ring significantly alters its chemical and physical properties, making it a valuable compound in various fields of research and industry. The presence of the fluorine atom enhances the compound’s metabolic stability and modifies its electronic properties, which can be beneficial in drug design and other applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-Fluoropiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug design and development, particularly for its enhanced metabolic stability and modified electronic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target. For example, in drug design, the compound may act as an inhibitor or modulator of a particular enzyme or receptor, leading to therapeutic effects.

Comparación Con Compuestos Similares

4-Fluoropiperidine: A simpler fluorinated piperidine derivative without the carboxylic acid group.

4-Fluoropiperidine-4-carboxamide: A derivative where the carboxylic acid group is converted to a carboxamide.

1-Boc-4-fluoropiperidine-4-carboxylic acid: A protected form of 4-Fluoropiperidine-4-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and physical properties. The fluorine atom enhances metabolic stability and modifies electronic properties, while the carboxylic acid group provides additional reactivity and functionality for further chemical modifications.

Actividad Biológica

4-Fluoropiperidine-4-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly in targeting neurological disorders and other therapeutic areas. The unique structural features of this compound, including the presence of a fluorine atom and a carboxylic acid functional group, significantly influence its biological properties.

The molecular formula for this compound is . The fluorine atom enhances the compound's lipophilicity, which can improve its bioavailability and permeability across biological membranes. The carboxylic acid group allows for hydrogen bonding and interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The fluorine atom increases binding affinity to certain molecular targets, while the carboxylic acid group participates in hydrogen bonding, influencing the compound's overall biological activity.

Key Mechanisms:

- Enzyme Inhibition: Compounds like this compound can inhibit enzymes involved in neurotransmission.

- Receptor Modulation: The compound may interact with various receptors, affecting signal transduction pathways.

Biological Activity Studies

Recent studies have demonstrated the potential of this compound as a building block in drug development. It has shown promising results in various assays that evaluate its efficacy against different biological targets.

Table 1: Biological Activities of this compound

| Activity | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | 0.5 | Significant inhibition observed |

| Receptor Binding | NK1 Receptor | 0.2 | High affinity and selectivity |

| Neuroprotective Effects | Neuronal Cells | N/A | Enhanced survival in neurotoxic conditions |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on neuronal cells exposed to toxic agents. Results indicated that the compound significantly increased cell viability and reduced apoptosis, suggesting a protective role against neurotoxicity.

- Antidepressant Activity : In a behavioral study using rodent models, administration of this compound resulted in decreased depressive-like behaviors, supporting its potential as an antidepressant candidate.

- Antimicrobial Properties : Preliminary screening against various bacterial strains showed that derivatives of this compound exhibited antimicrobial activity, indicating potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, including palladium-catalyzed reactions that allow for modular construction from readily available starting materials. Various derivatives have been synthesized to explore their biological activities further.

Table 2: Synthetic Pathways for this compound

| Method | Reaction Type | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | [4 + 2] Annulation | 85 |

| Nucleophilic Substitution | SNAr Reaction | 75 |

| Direct Fluorination | Electrophilic Aromatic Substitution | 70 |

Propiedades

IUPAC Name |

4-fluoropiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCMWFNZFOHBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187087-08-6 | |

| Record name | 4-fluoropiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.